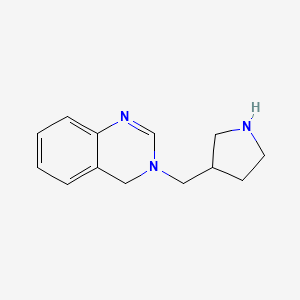
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline is a compound that features a quinazoline core structure with a pyrrolidine moiety attached via a methylene bridge. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The incorporation of the pyrrolidine ring enhances the compound’s pharmacological properties, potentially increasing its efficacy in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts such as palladium or nickel can facilitate the cyclization and substitution reactions, making the process more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various functionalized quinazoline and pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple cyclic amine with diverse biological activities.
Quinazoline: A core structure in many biologically active compounds.
Pyrrolidinylquinazoline: Compounds with similar structures but different substituents.
Uniqueness
3-(Pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline core and the pyrrolidine moiety, which enhances its pharmacological properties. This structural combination allows for greater versatility in biological interactions and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(pyrrolidin-3-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-12(3-1)9-16(10-15-13)8-11-5-6-14-7-11/h1-4,10-11,14H,5-9H2 |
Clé InChI |
SOQVVTPOUCKMDR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CN2CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


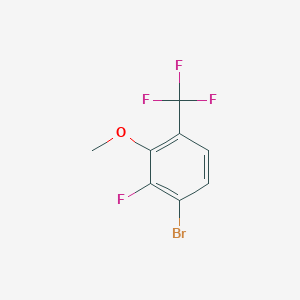


![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)

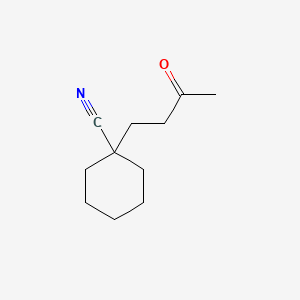
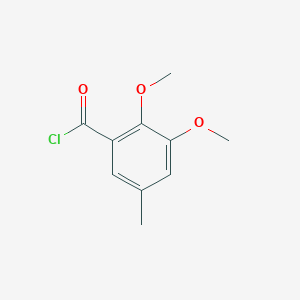
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
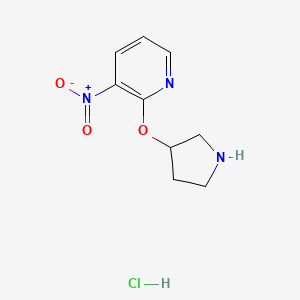

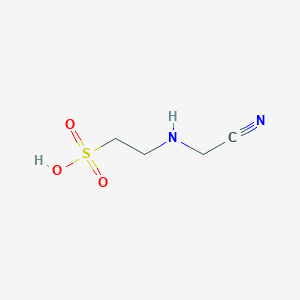
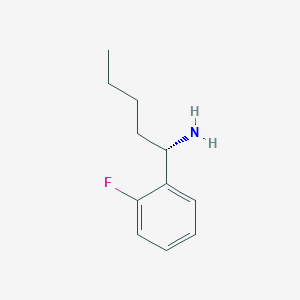
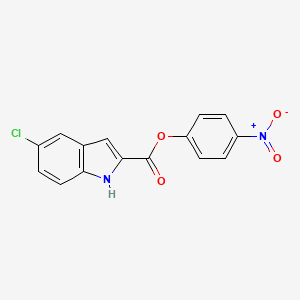
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
